molecular formula C16H25NS B1320622 2-(4-heptylphenyl)-1,3-thiazolidine CAS No. 937602-48-7

2-(4-heptylphenyl)-1,3-thiazolidine

Cat. No.: B1320622
CAS No.: 937602-48-7
M. Wt: 263.4 g/mol
InChI Key: YATIBVVJYZDFRO-UHFFFAOYSA-N
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Description

2-(4-heptylphenyl)-1,3-thiazolidine is a heterocyclic compound with the molecular formula C16H25NS. It features a five-membered thiazolidine ring, which contains both sulfur and nitrogen atoms. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-heptylphenyl)-1,3-thiazolidine typically involves the reaction of 4-heptylbenzaldehyde with cysteamine. This reaction proceeds under mild conditions and does not require a catalyst. The reaction can be carried out in an organic solvent such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yield and purity through the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-heptylphenyl)-1,3-thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-heptylphenyl)-1,3-thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-heptylphenyl)-1,3-thiazolidine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-heptylphenyl)-1,3-thiazolidine is unique due to its specific heptylphenyl substitution, which imparts distinct physicochemical properties and biological activities. This substitution enhances its lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .

Biological Activity

2-(4-Heptylphenyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on existing research findings, case studies, and data tables.

Antimicrobial Activity

Research indicates that thiazolidine derivatives possess significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains. A study demonstrated that derivatives of thiazolidines exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of thiazolidines has been explored in various studies. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

A notable case study reported that thiazolidine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM) Selectivity Index
MCF-715>10
A54920>8

The selectivity index indicates that these compounds can preferentially target cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazolidines may interact with various biological targets, including enzymes and receptors involved in inflammation and cell proliferation pathways. The presence of the heptyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several thiazolidine derivatives against clinical isolates of bacteria. The results indicated that compounds with longer alkyl chains, such as heptyl groups, exhibited enhanced activity compared to their shorter-chain counterparts.
  • Cytotoxicity Assessment : In another investigation focusing on anticancer properties, researchers synthesized various thiazolidine analogs and tested their cytotoxicity against multiple cancer cell lines. The results showed that compounds bearing bulky substituents like heptyl significantly increased cytotoxicity.

Properties

IUPAC Name

2-(4-heptylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NS/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16-17-12-13-18-16/h8-11,16-17H,2-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIBVVJYZDFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594820
Record name 2-(4-Heptylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-48-7
Record name 2-(4-Heptylphenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Heptylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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